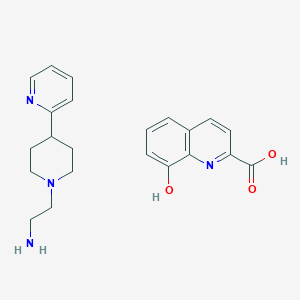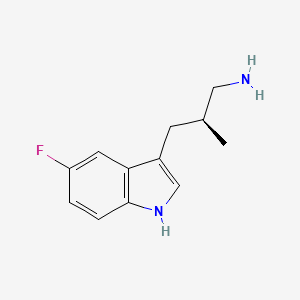
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is a chiral compound featuring an indole ring substituted with a fluorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Alkylation: The indole ring is alkylated at the 3-position using a suitable alkylating agent.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields different amine derivatives.
Substitution: Results in various substituted indole derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmitter release or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(5-Chloro-1H-indol-3-yl)-2-methylpropan-1-amine
- (S)-3-(5-Bromo-1H-indol-3-yl)-2-methylpropan-1-amine
- (S)-3-(5-Methyl-1H-indol-3-yl)-2-methylpropan-1-amine
Uniqueness
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H15FN2 |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(6-14)4-9-7-15-12-3-2-10(13)5-11(9)12/h2-3,5,7-8,15H,4,6,14H2,1H3/t8-/m0/s1 |
Clave InChI |
NLRRJAHVVQTEBE-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC1=CNC2=C1C=C(C=C2)F)CN |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



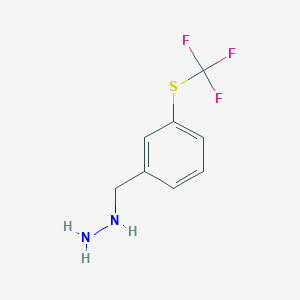
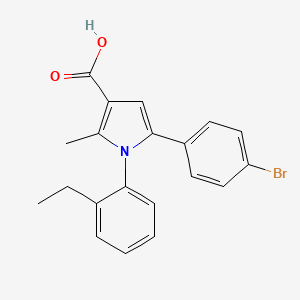

![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
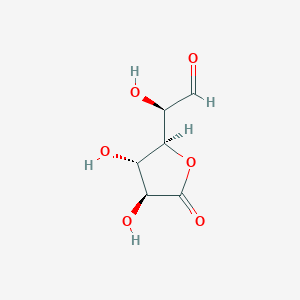

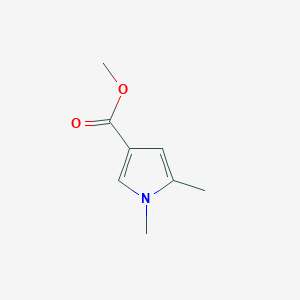

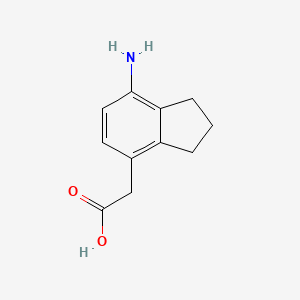
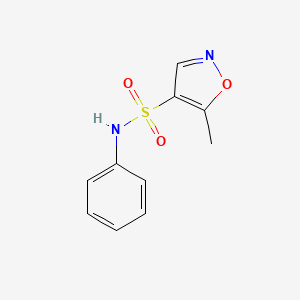
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
